Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-
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Overview
Description
Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- typically involves the reaction of indole derivatives with acylating agents. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between an indole derivative and an acyl chloride . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)acetamide
- N-2-(2-{[2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides
Uniqueness
Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
619297-41-5 | |
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-[2-(1H-indole-2-carbonyl)-4-methylphenyl]acetamide |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-8-16(19-12(2)21)14(9-11)18(22)17-10-13-5-3-4-6-15(13)20-17/h3-10,20H,1-2H3,(H,19,21) |
InChI Key |
WXAXXBOOMSPODO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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